molecular formula C5H11NO B12389797 4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9

4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9

Cat. No.: B12389797
M. Wt: 110.20 g/mol
InChI Key: HDOWRFHMPULYOA-UHUJFCCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-4-ol-d9 is a deuterated derivative of Piperidin-4-ol, where nine hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. Deuterium labeling is a common technique in various fields of research, including drug development and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-ol-d9 typically involves the deuteration of Piperidin-4-ol. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of Piperidin-4-ol-d9 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the product are critical factors, and advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity Piperidin-4-ol-d9 .

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-ol-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperidin-4-ol-d9 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of piperidine derivatives in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of high-purity chemicals and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of Piperidin-4-ol-d9 is primarily related to its role as a labeled compound in research. The deuterium atoms in Piperidin-4-ol-d9 provide a distinct spectroscopic signature, allowing researchers to track the compound in various chemical and biological processes. This labeling helps in understanding the molecular targets and pathways involved in the metabolism and action of piperidine derivatives .

Comparison with Similar Compounds

Uniqueness: Piperidin-4-ol-d9 is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis of molecular interactions are required .

Properties

Molecular Formula

C5H11NO

Molecular Weight

110.20 g/mol

IUPAC Name

2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-ol

InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,5D

InChI Key

HDOWRFHMPULYOA-UHUJFCCWSA-N

Isomeric SMILES

[2H]C1(C(NC(C(C1([2H])O)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CNCCC1O

Origin of Product

United States

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